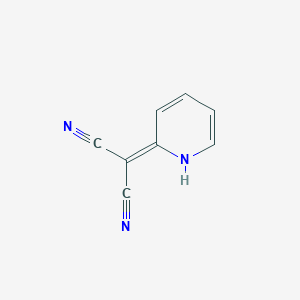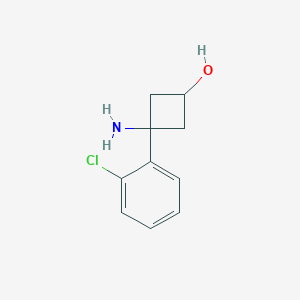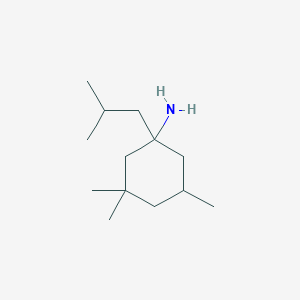
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N. It is a cyclohexane derivative with specific structural features that make it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. The reaction conditions often include the use of strong bases and reducing agents to facilitate the formation of the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and ketones, depending on the specific reaction pathway.
Applications De Recherche Scientifique
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,5-Trimethylcyclohexanone
- 3,5,5-Trimethyl-1,2-cyclohexanedione
- 3,3,5-Trimethylcyclohexanol
Uniqueness
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its branched alkyl groups and amine functionality make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H27N |
|---|---|
Poids moléculaire |
197.36 g/mol |
Nom IUPAC |
3,3,5-trimethyl-1-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-10(2)6-13(14)8-11(3)7-12(4,5)9-13/h10-11H,6-9,14H2,1-5H3 |
Clé InChI |
LQRIHLPSNXEHFK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(CC(C)C)N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
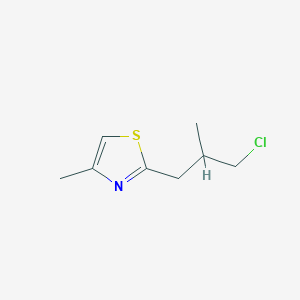
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)
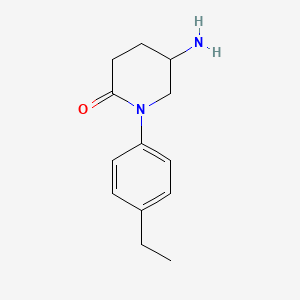
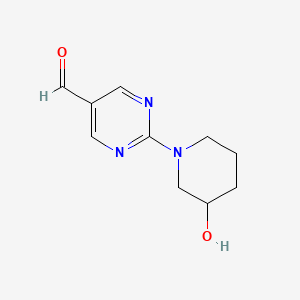

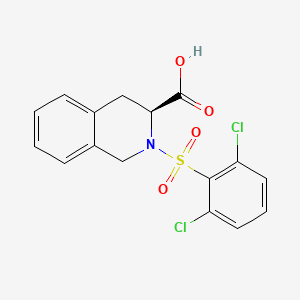

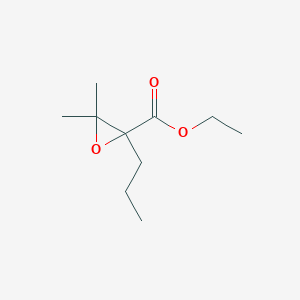
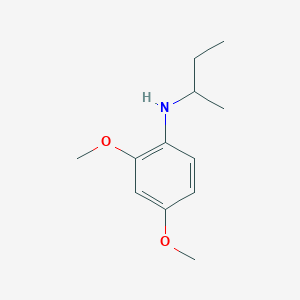
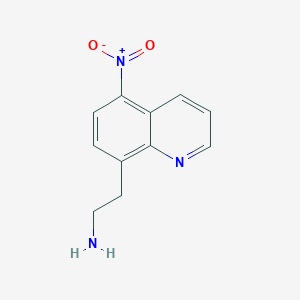
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
